molecular formula C6H13NO3 B608981 Methylamino-PEG1-acid CAS No. 1367918-21-5

Methylamino-PEG1-acid

Cat. No. B608981
CAS RN: 1367918-21-5
M. Wt: 147.17
InChI Key: KCIBCMLJZUPOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylamino-PEG1-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.

Scientific Research Applications

Bioconjugation

“Methylamino-PEG1-acid” is a unique bifunctional PEG linker developed by BroadPharm for bioconjugation . Bioconjugation is the process of creating a stable covalent link between two molecules, usually a protein or peptide and a labeling reagent. This application is crucial in the field of drug delivery, diagnostics, and biomaterials.

Chemical Modification

In addition to bioconjugation, “Methylamino-PEG1-acid” is also used for chemical modification . Chemical modification involves the covalent attachment of functional groups to a molecule to alter its properties or reactivity. This can be useful in a variety of scientific research fields, including materials science, pharmaceuticals, and biochemistry.

Protein Pegylation

“Methylamino-PEG1-acid” can be used in the process of pegylation . Pegylation is the attachment of polyethylene glycol (PEG) to a molecule, such as a drug or therapeutic protein, which can improve the molecule’s solubility, stability, and safety profile.

Synthesis of PROTACs

“Methylamino-PEG1-acid” is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. This application is particularly relevant in the field of targeted protein degradation, a promising new approach in drug discovery.

Increase Solubility of Biomolecules

The attachment of “Methylamino-PEG1-acid” to proteins and other biomolecules decreases aggregation and increases solubility . This property is particularly useful in drug formulation and delivery, where improving the solubility of a drug can enhance its bioavailability and efficacy.

Surface Treatment

“Methylamino-PEG1-acid” provides for surface treatment without steric hindrance . This means it can be used to modify the surface properties of materials, such as improving their biocompatibility or resistance to protein adsorption. This has applications in the development of medical devices and implants.

properties

IUPAC Name

3-[2-(methylamino)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7-3-5-10-4-2-6(8)9/h7H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIBCMLJZUPOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylamino-PEG1-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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